molecular formula C15H12F3N5O2 B2514224 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034383-86-1

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Katalognummer: B2514224
CAS-Nummer: 2034383-86-1
Molekulargewicht: 351.289
InChI-Schlüssel: LYVFNKCUBRGTJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1-methylpyrazole moiety and a 3-(trifluoromethyl)benzamide group.

Eigenschaften

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVFNKCUBRGTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:

  • Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.

  • Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).

Industrial Production Methods

In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:

  • Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.

  • Catalysts: : To increase reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.

  • Reduction: : Selective reduction can be achieved using appropriate reducing agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

  • Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.

  • Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

The molecular formula for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is C15H14F3N5OC_{15}H_{14}F_3N_5O.

Molecular Weight

The molecular weight is approximately 355.3 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

CompoundCell Lines TestedPercent Growth Inhibition (%)
6h SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results indicate that derivatives of oxadiazole can significantly inhibit cancer cell growth, suggesting a promising avenue for further research into their mechanisms of action and therapeutic efficacy .

Antimicrobial Properties

The antimicrobial activity of related oxadiazole compounds has also been explored. Compounds containing oxadiazole rings have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

For example, a study on a series of oxadiazole derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications to the oxadiazole ring could enhance antimicrobial efficacy.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Disruption of microbial cell membranes : Antimicrobial activity may result from the ability to disrupt bacterial membranes.

Wirkmechanismus

The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Example :

  • N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide (CAS: 2034304-89-5)
    • Molecular Formula : C₁₆H₁₄F₃N₅O₃
    • Molecular Weight : 381.31 g/mol
    • Structural Differences :
  • Pyrazole substituent: Ethyl (vs. methyl in the target compound).
  • Benzamide substitution: 2,4,5-Trifluoro-3-methoxy (vs. 3-trifluoromethyl).
    • Implications :
  • Methoxy and fluorine substituents may enhance solubility but reduce lipophilicity compared to the trifluoromethyl group .

Heterocyclic Core Variations

Key Examples :

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Core Structure: Thiazole (vs. oxadiazole).
  • N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide
    • Core Structure : 1,2,4-Triazole (vs. oxadiazole).
    • Functional Differences : The triazole’s additional nitrogen atom increases polarity, favoring aqueous solubility but possibly compromising membrane permeability .

Benzamide Substituent Modifications

Key Examples :

  • 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS: 872868-48-9)
    • Substituent : Benzofuran-carboxamide (vs. trifluoromethyl benzamide).
    • Implications : Benzofuran’s planar structure may enhance π-π stacking but reduce metabolic stability compared to the trifluoromethyl group .
  • 4-(Benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
    • Substituent : Hydrazone-linked triazole (vs. amide-linked oxadiazole).
    • Implications : Hydrazone groups offer pH-dependent reactivity but are prone to hydrolysis, limiting in vivo utility .

Biologische Aktivität

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • An oxadiazole ring, known for its pharmacological properties.
  • A pyrazole moiety that contributes to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of specific enzymes : The oxadiazole and pyrazole rings may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Receptor binding : The compound may bind to various receptors involved in signaling pathways, influencing cellular responses.

Biological Activities

The compound has been investigated for several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example:

  • In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin and chloromycin .
CompoundTarget OrganismMIC (µg/ml)
N/AStaphylococcus aureus2
N/AEscherichia coli4
N/APseudomonas aeruginosa8

2. Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyrazole moieties can induce apoptosis in cancer cells. For instance:

  • Cell line studies showed that these compounds can inhibit cell proliferation in various cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored:

  • In vivo studies revealed a reduction in inflammatory markers in animal models treated with the compound, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing an MIC as low as 2 µg/ml compared to standard treatments .

Case Study 2: Cancer Cell Line Inhibition

Research on a related oxadiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The study attributed this effect to the induction of apoptosis via the mitochondrial pathway .

Q & A

Q. Table 1: Representative Yields Under Varied Conditions

SolventBaseTemperatureYield (%)
DMFK₂CO₃RT72–78
AcetonitrileEt₃N40°C65–70

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Standard characterization includes:

  • ¹H/¹³C NMR: Confirm regiochemistry of the oxadiazole and pyrazole rings. The trifluoromethyl group exhibits a distinctive triplet in ¹H NMR (~δ 7.5 ppm) due to coupling with fluorine .
  • IR spectroscopy: Identify C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1) and fragmentation patterns .

Note: X-ray crystallography (using SHELX programs ) is recommended for resolving ambiguous stereochemistry.

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. A systematic approach includes:

Structural validation: Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

Assay standardization: Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

SAR studies: Modify substituents on the pyrazole or benzamide moieties and evaluate activity trends (Table 2) .

Q. Table 2: Biological Activity of Derivatives

Substituent (R)Target Enzyme IC₅₀ (nM)Notes
-CF₃12.5 ± 1.2Reference compound
-OCH₃45.7 ± 3.8Reduced potency

Advanced: What strategies are effective for improving the compound’s stability under physiological conditions?

Answer:
Stability challenges (e.g., hydrolysis of the oxadiazole ring) can be mitigated via:

  • Structural modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the oxadiazole ring to resist nucleophilic attack .
  • Formulation studies: Encapsulate the compound in PEGylated liposomes to reduce aqueous degradation .
  • Accelerated stability testing: Use HPLC to monitor degradation products under stress conditions (e.g., pH 1–9, 40°C) .

Advanced: How can computational methods guide the design of derivatives with enhanced target binding?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs:

Docking: Identify key interactions (e.g., hydrogen bonds between the benzamide carbonyl and Lys123 of EGFR).

Free energy calculations (MM-PBSA): Rank derivatives by binding affinity .

ADMET prediction: Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Advanced: What experimental and computational approaches are recommended for analyzing crystallographic data of this compound?

Answer:
For X-ray crystallography:

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., fluorine).
  • Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation: Check CIF files with PLATON for missed symmetry or disorder .

Q. Table 3: Crystallographic Data

ParameterValue
Space groupP2₁/c
R-factor0.042
H-bond length (Å)2.85 (N–H···O)

Basic: What are the solubility and storage recommendations for this compound?

Answer:

  • Solubility: Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .
  • Storage: Store at –20°C under argon to prevent oxidation. Lyophilized samples retain stability for >12 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.